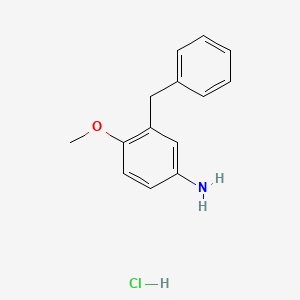

![molecular formula C14H13ClO5 B3011310 [(6-氯-2-氧代-4-丙基-2H-色满-7-基)氧基]乙酸 CAS No. 843620-87-1](/img/structure/B3011310.png)

[(6-氯-2-氧代-4-丙基-2H-色满-7-基)氧基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid is not directly mentioned in the provided papers. However, the papers do discuss compounds with similar structures and properties, which can provide insights into the analysis of the compound . For instance, paper discusses a novel saluretic-uricosuric agent with a somewhat similar structure, indicating the potential biological activity of the compound of interest. Paper describes the synthesis and properties of a related chromene compound, which could suggest methods for synthesizing and analyzing the compound . Paper details a high-performance liquid chromatographic method for determining a structurally related compound in biological fluids, which could be adapted for the compound of interest. Lastly, paper presents the synthesis and characterization of a benzothiazolyl acetic acid derivative, providing additional context for the molecular structure analysis of similar compounds.

Synthesis Analysis

The synthesis of related compounds, such as those described in papers and , typically involves multi-step organic reactions that may include the formation of chromene or benzothiazole rings, halogenation, and acylation. The synthesis of [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid would likely follow a similar pathway, starting with the appropriate precursors and employing techniques such as nucleophilic substitution, esterification, and perhaps a final hydrolysis step to introduce the acetic acid moiety.

Molecular Structure Analysis

The molecular structure of chromene derivatives, as mentioned in paper , can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule, including bond lengths, angles, and the overall three-dimensional conformation. For [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid, similar analytical techniques would be employed to determine its precise molecular structure.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic addition, and oxidation-reduction processes. The presence of the acetic acid moiety in [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid could also allow for reactions typical of carboxylic acids, such as esterification and amidation. The specific reactivity would depend on the substituents present on the chromene ring and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solubility, melting point, and acidity, are influenced by their molecular structure. For example, the presence of halogen atoms and the acetic acid group in the compound of interest would affect its polarity, solubility in various solvents, and its ability to form hydrogen bonds. Analytical techniques such as GLC, as described in paper , and HPLC, as in paper , could be used to study these properties and to quantify the compound in biological samples.

科学研究应用

衍生物的合成:一个关键的应用涉及从基础化合物合成各种衍生物。例如,Čačić 等人(2009 年)描述了基于 (7-羟基-2-氧代-2H-色满-4-基)乙酸的噻唑烷-4-酮的设计和合成,并筛选了其抗菌活性 (Čačić 等人,2009).

抗菌活性:许多研究集中在衍生物的抗菌特性上。帕特尔等人(2010 年)从 2-氧代-2H-(取代色满)-4-基乙酸合成了吖啶衍生物,显示出显着的抗菌和抗癌活性 (帕特尔等人,2010).

抗肿瘤活性:Gašparová 等人(2013 年)对 3-(2-氧代-2H-色满-3-基)-2-氧代-2H,5H-吡喃[3,2-c]色满衍生物的研究表明有希望的抗肿瘤活性,表明它们在癌症治疗中的潜力 (Gašparová 等人,2013).

抗氧化活性:Kadhum 等人(2011 年)评估了新合成的香豆素衍生物的抗氧化活性,将它们与抗坏血酸进行了比较,并发现了显着的结果 (Kadhum 等人,2011).

光动力学应用:Wondraczek 等人(2012 年)通过用 [(4-甲基-2-氧代-2H-色满-7-基)氧基]乙酸酯化纤维素,开发了光活性纤维素衍生物,创造了水溶性的光化学活性聚电解质 (Wondraczek 等人,2012).

GPCR 拮抗剂:Schoeder 等人(2019 年)合成了一系列色满-4-酮-2-羧酸衍生物作为 G 蛋白偶联受体 GPR55 的(拮抗)剂,显示出从部分激动剂到拮抗剂的功效范围 (Schoeder 等人,2019).

安全和危害

属性

IUPAC Name |

2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxyacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO5/c1-2-3-8-4-14(18)20-11-6-12(19-7-13(16)17)10(15)5-9(8)11/h4-6H,2-3,7H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLWLYZPCBDGRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

phosphonium iodide](/img/structure/B3011240.png)

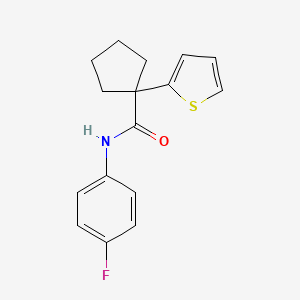

![Methyl 6-benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3011241.png)

![6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3011243.png)

![N-(2-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011245.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B3011246.png)